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Compound of Interest

Compound Name: 2-Bromo-3-methyl-2-butenoic acid

Cat. No.: B075575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive structural analysis of 2-Bromo-3-methyl-2-
butenoic acid, an unsaturated halogenated carboxylic acid. The document consolidates

available crystallographic data, proposes a viable synthetic pathway, and presents predicted

spectroscopic data to facilitate its identification and use in research and development. This

guide is intended for professionals in the fields of organic chemistry, medicinal chemistry, and

drug development.

Introduction
2-Bromo-3-methyl-2-butenoic acid, also known as 2-Bromosenecioic Acid, is a derivative of

3-methyl-2-butenoic acid (senecioic acid). The introduction of a bromine atom at the C2

position of the butenoic acid backbone introduces significant changes in the molecule's

reactivity and potential biological activity, making it a compound of interest for further

investigation. A thorough understanding of its three-dimensional structure and spectroscopic

properties is fundamental for its application in synthetic chemistry and drug design.

Molecular Structure and Properties
The fundamental properties of 2-Bromo-3-methyl-2-butenoic acid are summarized in the

table below.
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Property Value

Molecular Formula C₅H₇BrO₂

Molecular Weight 179.01 g/mol

IUPAC Name 2-Bromo-3-methyl-2-butenoic acid

Common Name 2-Bromosenecioic Acid

CAS Number Not readily available

Crystallographic Analysis
A key insight into the solid-state structure of 2-Bromo-3-methyl-2-butenoic acid comes from

X-ray crystallography. A study has shown that the compound crystallizes in the P1 space group.

In the solid state, molecules of 2-Bromo-3-methyl-2-butenoic acid form centrosymmetric

hydrogen-bonded dimers, a common feature for carboxylic acids. The O···O distance in these

dimers is 2.625(4) Å. The core structure of the molecule is nearly planar, with the bromine and

carbon atoms of the butenoic acid chain lying almost in the same plane. This plane forms a

dihedral angle of approximately 30.0(1)° with the plane of the carboxyl group.

Proposed Synthesis
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-3-methyl-2-
butenoic acid is not readily available in the reviewed literature, a plausible synthetic route can

be proposed based on established methods for the α-bromination of α,β-unsaturated carboxylic

acids. One such general method involves the reaction of the parent α,β-unsaturated acid with

N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like

azobisisobutyronitrile (AIBN) or benzoyl peroxide.

A potential synthetic workflow is outlined below.
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Caption: Proposed workflow for the synthesis of 2-Bromo-3-methyl-2-butenoic acid.

General Experimental Protocol
Caution: This is a proposed protocol and should be adapted and optimized with appropriate

safety precautions in a laboratory setting.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 3-methyl-2-butenoic acid in a suitable solvent such as carbon tetrachloride

(CCl₄).

Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of

azobisisobutyronitrile (AIBN) to the solution.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate

technique (e.g., Thin Layer Chromatography).

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the

succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous

sodium sulfate.

Purification: Remove the solvent under reduced pressure. The crude product can be purified

by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 2-
Bromo-3-methyl-2-butenoic acid.

Spectroscopic Analysis
Detailed, experimentally obtained spectroscopic data for 2-Bromo-3-methyl-2-butenoic acid
is not widely published. The following tables present predicted data based on the known

structure and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the two methyl groups

and the carboxylic acid proton.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.0 - 2.2 Singlet 3H C3-CH₃

~2.2 - 2.4 Singlet 3H C3-CH₃

~10 - 12 Broad Singlet 1H COOH

Note: The chemical shifts of the two methyl groups are expected to be slightly different due to

their geometric relationship with the carboxylic acid group (E/Z isomerism is possible).

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Chemical Shift (δ, ppm) Assignment

~20 - 25 C3-CH₃

~25 - 30 C3-CH₃

~120 - 125 =C(Br)-

~140 - 145 -C(CH₃)₂

~165 - 170 COOH

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the O-H and C=O

stretching of the carboxylic acid group, as well as the C=C double bond.

Frequency (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

~1700 Strong C=O stretch (Carboxylic acid)

~1640 Medium C=C stretch

~1200-1300 Strong C-O stretch

Mass Spectrometry (MS) (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight

of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2

peaks in approximately 1:1 ratio) is expected.

m/z Interpretation

178/180 [M]⁺, Molecular ion

99 [M - Br]⁺

43 [(CH₃)₂CH]⁺
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Logical Relationships in Structural Elucidation
The structural confirmation of 2-Bromo-3-methyl-2-butenoic acid follows a logical

progression from basic molecular formula to detailed 3D arrangement.

Elemental Analysis / High-Resolution MS
(Provides Molecular Formula: C5H7BrO2)

Mass Spectrometry
(Confirms Molecular Weight and presence of Br)

IR Spectroscopy
(Identifies functional groups: COOH, C=C)

NMR Spectroscopy (¹H and ¹³C)
(Determines carbon skeleton and proton environments)

Confirmed Structure of
2-Bromo-3-methyl-2-butenoic acid

X-ray Crystallography
(Provides definitive 3D structure and stereochemistry)
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Caption: Logical workflow for the structural elucidation of 2-Bromo-3-methyl-2-butenoic acid.

Conclusion
This technical guide provides a summary of the known structural information for 2-Bromo-3-
methyl-2-butenoic acid and offers predicted spectroscopic data to aid in its characterization.

The proposed synthetic route, based on established chemical transformations, provides a

starting point for its preparation in a laboratory setting. Further experimental work is necessary

to confirm the predicted spectroscopic data and optimize the synthetic protocol. This

foundational information is critical for researchers and scientists interested in exploring the

potential applications of this and related halogenated unsaturated carboxylic acids in drug

development and other areas of chemical research.

To cite this document: BenchChem. [Structural Analysis of 2-Bromo-3-methyl-2-butenoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075575#2-bromo-3-methyl-2-butenoic-acid-
structural-analysis]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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